3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid
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Overview
Description
3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a five-membered cyclopentane ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Chemical Reactions Analysis
3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Scientific Research Applications
3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid is used extensively in scientific research, particularly in the fields of chemistry and materials science. Its applications include:
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Cycloaddition Reactions: Used as an acetylene equivalent in cycloaddition reactions, facilitating the formation of various adducts.
Pharmaceutical Research: Employed in the development of new pharmaceutical compounds and testing.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid involves its participation in cycloaddition reactions. The compound acts as an acetylene equivalent, forming adducts through concerted pathways rather than stepwise radical mechanisms . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable adducts with various reagents.
Comparison with Similar Compounds
3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid can be compared with other bicyclic compounds such as:
This compound,4-oxo-,(1R,5R,6R)-rel-(9CI): This compound has a similar structure but includes an additional oxo group.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
The uniqueness of this compound lies in its specific ring fusion and its effectiveness in cycloaddition reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
3-oxabicyclo[3.2.0]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-1-4-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCMKCDMGJXYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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